molecular formula C16H16N2O5 B2949781 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide CAS No. 1351632-76-2

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide

Cat. No.: B2949781
CAS No.: 1351632-76-2
M. Wt: 316.313
InChI Key: CYKGWJBBZAMLEV-UHFFFAOYSA-N
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Description

The compound “N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive molecules . It also contains a 2,5-dimethylfuran-3-yl group, which is a type of furan, a heterocyclic compound with a five-membered ring containing four carbon atoms and one oxygen atom .

Mechanism of Action

Target of Action

The primary targets of this compound are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound interacts with these cells to inhibit their growth and proliferation.

Mode of Action

The compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . This means that the compound prevents the cells from dividing and growing, and it also triggers the cells to self-destruct.

Biochemical Pathways

The compound affects the biochemical pathways related to cell division and apoptosis . By causing cell cycle arrest, the compound disrupts the normal process of cell division, preventing the cancer cells from multiplying. By inducing apoptosis, the compound triggers a series of biochemical reactions that lead to the self-destruction of the cancer cells.

Pharmacokinetics

It has been found that the compound obeys lipinski’s rule of five, which suggests that it has good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of growth and proliferation of cancer cells. In studies, the compound has shown potent growth inhibition properties with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . This means that the compound is able to inhibit 50% of the cancer cell growth at these concentrations.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(2,5-dimethylfuran-3-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-9-5-11(10(2)23-9)7-17-15(19)16(20)18-12-3-4-13-14(6-12)22-8-21-13/h3-6H,7-8H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKGWJBBZAMLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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